N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied due to its potential therapeutic applications. MTA belongs to the family of thiazole-based compounds and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Biological Activity
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized to explore their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition properties. Notably, these compounds demonstrated significant activity in urease inhibition, surpassing the standard used in bioassays, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide identified as the most active compound. This was supported by molecular docking studies, indicating the importance of H-bonding for enzyme inhibition (Gull et al., 2016).
Photophysical and Photovoltaic Efficiency
In another study, benzothiazolinone acetamide analogs were synthesized and examined for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds displayed good light harvesting efficiency (LHE) and favorable free energy of electron injection, indicating their suitability for photo-voltaic cells. The non-linear optical (NLO) activity of these compounds was also investigated, revealing varying levels of second-order hyperpolarizability (Mary et al., 2020).
Antimycobacterial Properties
A novel series of dibenzofuran tethered thiazolyl-1,2,3-triazolyl acetamides, designed by integrating antitubercular pharmacophoric fragments, were evaluated against Mycobacterium tuberculosis. Three compounds from this series were identified as highly active, exhibiting lower cytotoxicity and suggesting their potential as drug-like hit analogues for further development in antitubercular therapy (Surineni et al., 2016).
Hydrogen Bonding and Crystal Properties
Research on N-(benzo[d]thiazol-2-yl)acetamide derivatives highlighted their hydrogen bonding properties and crystal structures. For instance, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions. Such insights into hydrogen bonding are crucial for understanding the material's properties and applications (Balijapalli et al., 2017).
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-13-14(8-10)20-15(16-13)17(11(2)18)9-12-4-3-7-19-12/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAIDXJHOXQGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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